molecular formula C11H8F3NO B15248882 2-Methyl-8-(trifluoromethoxy)quinoline

2-Methyl-8-(trifluoromethoxy)quinoline

Cat. No.: B15248882
M. Wt: 227.18 g/mol
InChI Key: IEOXPZFCARHDSX-UHFFFAOYSA-N
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Description

2-Methyl-8-(trifluoromethoxy)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-(trifluoromethoxy)quinoline can be achieved through several methods. One common approach involves the use of a modified Doebner–von Miller reaction protocol. This method typically involves the reaction of aniline derivatives with acrolein in the presence of a strong acid catalyst . Another method includes transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which are known for their efficiency and versatility .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that prioritize yield and cost-effectiveness. These methods may include continuous flow reactors and the use of recyclable catalysts to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methyl-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-8-(trifluoromethoxy)quinoline is unique due to the combined presence of both the methyl and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which enhance its potential in various scientific and industrial applications .

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2-methyl-8-(trifluoromethoxy)quinoline

InChI

InChI=1S/C11H8F3NO/c1-7-5-6-8-3-2-4-9(10(8)15-7)16-11(12,13)14/h2-6H,1H3

InChI Key

IEOXPZFCARHDSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(F)(F)F)C=C1

Origin of Product

United States

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